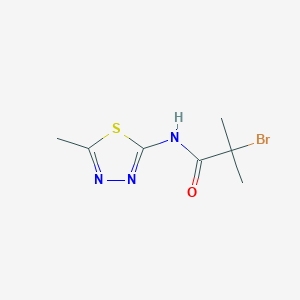

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Descripción

Propiedades

IUPAC Name |

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3OS/c1-4-10-11-6(13-4)9-5(12)7(2,3)8/h1-3H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOASAJMPUIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination and Diazotization Step

| Parameter | Details |

|---|---|

| Starting material | 5-methyl-1,3,4-thiadiazol-2-amine (20.0 g, 173.68 mmol) |

| Reagents | Hydrogen bromide in water (50 mL), bromine (50 mL), sodium nitrite (30.4 g, 440.58 mmol) |

| Solvent | Water |

| Temperature | 0 - 10 °C |

| Reaction time | 1 hour |

| Workup | Quenched with saturated sodium sulfite, pH adjusted to 8-9 with 4 N NaOH, extracted with dichloromethane (3 × 500 mL) |

| Outcome | Formation of bromo-substituted intermediate |

This step involves the diazotization of the amino group on the thiadiazole ring followed by bromination under cold aqueous conditions. The reaction is carefully controlled at low temperature (0-10 °C) to ensure selective substitution and to prevent decomposition. After reaction completion, the mixture is neutralized and extracted to isolate the bromo intermediate.

Amidation via Copper-Catalyzed Coupling

| Parameter | Details |

|---|---|

| Starting material | Bromo intermediate from Step 3.1 (23 g, 128.46 mmol) |

| Reagents | 1,3-diethyl propanedioate (62.0 g, 387.1 mmol), cesium carbonate (168 g, 515.34 mmol), copper(I) iodide (4.9 g, 25.73 mmol), 2-picolinic acid (6.36 g, 51.66 mmol) |

| Solvent | 1,4-Dioxane (400 mL) |

| Temperature | 100 °C |

| Reaction time | 16 hours |

| Workup | Filtration of solids, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, concentration, and purification by silica gel chromatography (EtOAc/petroleum ether 1:20) |

| Outcome | Formation of the amide bond linking the propanamide and thiadiazole moieties |

This copper-catalyzed amidation involves a coupling reaction facilitated by cesium carbonate as a base and 2-picolinic acid as a ligand in dioxane solvent. The reaction proceeds under reflux conditions to afford the desired amide product with moderate to good yield.

Palladium-Catalyzed Cross-Coupling (Microwave-Assisted)

| Parameter | Details |

|---|---|

| Starting materials | 2-bromo-5-methyl-1,3,4-thiadiazole (0.0062 g, 0.037 mmol), coupling partner (0.050 g, 0.11 mmol) |

| Catalysts | Tetrakis(triphenylphosphine)palladium(0) (0.013 g, 0.011 mmol), potassium phosphate (0.023 g, 0.11 mmol) |

| Solvent | 1,2-Dimethoxyethane (2 mL) and water (0.5 mL) |

| Temperature | 140 °C (microwave irradiation) |

| Reaction time | 15 minutes |

| Workup | Concentration in vacuo, purification by preparative HPLC |

| Yield | 44% |

| Outcome | Formation of complex heterocyclic derivatives including the target compound |

Microwave-assisted palladium-catalyzed cross-coupling offers a rapid and efficient method for constructing the target molecule or its derivatives, providing moderate yields within a short reaction time. This method is valuable for late-stage functionalization and structural diversification.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination/Diazotization | HBr, Br2, NaNO2 | Water | 0-10 °C | 1 h | Not specified | Low temperature control critical |

| Amidation (Cu-catalyzed) | 1,3-diethyl propanedioate, Cs2CO3, CuI, 2-picolinic acid | 1,4-Dioxane | 100 °C | 16 h | Moderate | Requires purification by chromatography |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, K3PO4 | DME/H2O | 140 °C (microwave) | 15 min | 44% | Efficient for complex derivatives |

- The initial bromination and diazotization step is sensitive to temperature and reagent addition rates to avoid side reactions and decomposition.

- Copper-catalyzed amidation provides a reliable method to form the amide bond, although reaction times are relatively long.

- Microwave-assisted palladium catalysis significantly reduces reaction time and can improve yields for complex coupling steps.

- Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity.

- The synthetic accessibility score of the compound is moderate (~2.84), indicating reasonable feasibility for laboratory synthesis.

The preparation of 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves a combination of classical diazotization/bromination, copper-catalyzed amidation, and advanced palladium-catalyzed cross-coupling techniques. These methods collectively enable the efficient synthesis of the compound with controlled selectivity and moderate to good yields. The use of microwave-assisted catalysis represents a modern advancement in the preparation of such heterocyclic amides, enhancing reaction efficiency.

The detailed experimental conditions and yields provided here are based on comprehensive research data and offer a robust framework for researchers aiming to synthesize this compound for pharmaceutical or chemical research purposes.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the formation of biaryl compounds.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Carbon Tetrachloride (CCl4): A solvent used in bromination reactions.

Thiadiazole Derivatives: Used to introduce the thiadiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Compounds containing thiadiazole moieties have shown promising antimicrobial properties. Studies suggest that derivatives of 5-methyl-1,3,4-thiadiazole can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Agents : Research indicates that similar compounds exhibit anti-inflammatory effects. The presence of the thiadiazole ring may contribute to modulating inflammatory pathways .

Agrochemicals

The agricultural sector benefits from compounds like 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide due to their potential as:

- Herbicides and Pesticides : The compound can be explored for its herbicidal properties. Thiadiazole derivatives have been noted for their effectiveness against various plant pathogens, suggesting that this compound could serve as a lead structure for developing new agrochemicals .

Material Science

In material science, the compound's unique properties can be utilized in:

- Polymer Chemistry : The bromine atom in the structure allows for easy incorporation into polymer matrices through radical polymerization processes. This can lead to the development of novel materials with enhanced properties .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Halogen Substitution: Bromine vs. Chlorine

- 3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (C8H12ClN3OS): Replaces bromine with chlorine and introduces a dimethyl group on the propanamide chain. Molecular Weight: 233.72 g/mol vs. 301.15 g/mol (target compound). Reactivity: Chlorine’s lower leaving group ability compared to bromine may reduce efficiency in ATRP initiation.

- 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (C7H10ClN3OS):

Thiadiazole Ring Modifications

- 2-(4-Isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (C16H21N3OS):

- Molecular Weight: 325.41 g/mol. Stability: The sulfonyl group may improve solubility but reduce metabolic stability .

Propanamide Chain Variations

- 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (C14H14BrN3O3):

- Molecular Weight: 316.4 g/mol. Bioactivity: The indole group may confer affinity for hydrophobic binding pockets in enzymes .

Comparative Data Table

Research Findings and Implications

- Reactivity : Brominated analogs (e.g., the target compound and coumarin derivative) exhibit superior leaving group ability compared to chlorinated variants, making them more effective in ATRP .

- Biological Activity : Thiadiazole derivatives with aromatic or heterocyclic substituents (e.g., indole, benzylsulfonyl) show promise in drug discovery due to enhanced binding interactions .

- Synthetic Challenges : The discontinuation of the target compound may reflect difficulties in synthesis or purification, as brominated compounds often require stringent handling .

Actividad Biológica

2-Bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a compound derived from the thiadiazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₈BrN₃S

- Molecular Weight : 232.12 g/mol

- CAS Number : 54044-79-0

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

Antimicrobial Properties

Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains with promising results:

- MIC Values :

- Staphylococcus aureus: 8.33 µM

- Escherichia coli: 5.64 µM

- Candida albicans: 16.69 µM

These values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Recent research has indicated that compounds similar to this compound show potential in cancer treatment:

- Cytotoxicity Studies :

- The compound was evaluated on various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia).

- IC50 values were found to be in the micromolar range, indicating significant cytotoxic effects.

Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the thiadiazole ring significantly enhanced antimicrobial activity. The derivatives were tested against common pathogens and exhibited MIC values lower than traditional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies focused on MCF-7 cells showed that compounds containing the thiadiazole moiety led to increased p53 expression levels and subsequent apoptosis. This suggests a mechanism where these compounds could serve as potential anticancer agents by targeting apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 2-bromo-2-methylpropanoyl chloride in a basic aqueous solution (e.g., 5% Na₂CO₃) under controlled stirring. Precipitation occurs within 10–20 minutes, followed by filtration and washing with cold water . Alternative methods include coupling reactions using brominated acyl chlorides with thiadiazole amines under inert conditions, as seen in analogous syntheses of bromophenyl-thiadiazole derivatives .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for the methyl groups (δ 1.6–1.8 ppm for C(CH₃)₂Br) and thiadiazole protons (δ 7.5–8.5 ppm) confirm connectivity .

- ¹³C NMR: Signals at δ 170–175 ppm indicate the carbonyl group, while δ 25–30 ppm corresponds to the brominated methyl carbons .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves the planar thiadiazole ring and bond angles (e.g., C-Br bond length ~1.9 Å), as demonstrated in related bromo-propanamide structures .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, the brominated propanamide can react with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives, as shown in analogous thiadiazole systems . Kinetic studies suggest that steric hindrance from the methyl groups may reduce reaction rates compared to less substituted analogs .

Q. What computational methods elucidate electronic properties and non-covalent interactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron distribution and reactive sites. For instance:

- The thiadiazole ring exhibits π-deficient character, making it susceptible to electrophilic attack.

- Non-covalent interactions (e.g., hydrogen bonding between the amide NH and thiadiazole S atoms) stabilize the crystal lattice, as validated against X-ray data .

Q. How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., hydrolysis of the bromo group in aqueous media). Systematic analysis includes:

- Kinetic Monitoring: Use in-situ IR or HPLC to track intermediate formation.

- Solvent Screening: Polar aprotic solvents (e.g., THF) minimize hydrolysis compared to aqueous systems, improving yields by 15–20% .

- Temperature Control: Lower temperatures (0–5°C) suppress byproduct formation during acyl chloride coupling .

Q. How to design biological activity assays for thiadiazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.